Budesonide Impurity 6
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Overview
Description
Budesonide Impurity 6: is a chemical compound that is often encountered as a byproduct in the synthesis of budesonide, a glucocorticosteroid used primarily for the treatment of asthma and other inflammatory conditions. This impurity is significant in the pharmaceutical industry as it needs to be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of budesonide and its impurities, including Budesonide Impurity 6, typically involves the reaction of 16α-hydroxy prednisolone with butyraldehyde in the presence of a catalyst such as perchloric acid. This reaction occurs in a solvent like 1,4-dioxane and results in a mixture of epimers . The reaction conditions, including temperature and residence time, are carefully controlled to optimize the yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of budesonide and its impurities can be carried out using a continuous flow process. This method involves pumping the reactants through a flow reactor under controlled conditions, which allows for better control over the reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Budesonide Impurity 6 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the identification and characterization of the impurity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the impurity.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Scientific Research Applications
Budesonide Impurity 6 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
it is likely to share some structural and functional similarities with budesonide, which exerts its effects by binding to glucocorticoid receptors and modulating the expression of anti-inflammatory proteins . This interaction helps reduce inflammation and immune responses in the body.
Comparison with Similar Compounds
Budesonide: The parent compound, used as a medication for asthma and other inflammatory conditions.
6-Beta-Hydroxy Budesonide: Another impurity of budesonide, which is structurally similar but differs in the position of hydroxylation.
Uniqueness: Budesonide Impurity 6 is unique in its specific structural configuration and the conditions under which it is formed. Its identification and control are crucial for ensuring the purity and safety of budesonide as a pharmaceutical product .
Properties
IUPAC Name |
[2-(17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSQQOMYDIKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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